molecular formula C12H20O5 B1633064 Butanedioic acid, 2-(1-oxobutyl)-, 1,4-diethyl ester CAS No. 41117-77-5

Butanedioic acid, 2-(1-oxobutyl)-, 1,4-diethyl ester

Cat. No. B1633064
Key on ui cas rn: 41117-77-5
M. Wt: 244.28 g/mol
InChI Key: CZWWKAPYGDDMPF-UHFFFAOYSA-N
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Patent
US04595521

Procedure details

92.8 g of diethyl 2-butyrylsuccinate and 23.5 g of boric acid were heated to 150° C. in a round flask with distillation head piece, whereby ethanol distilled off. The mixture was subsequently heated to 175° C. and stirred at this temperature for 4 hours (evolution of carbon dioxide). After completion of the reaction, the mixture was cooled to room temperature, taken up in 500 ml of hexane and washed with 150 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 100 ml of water. The aqueous phases were back-extracted with 50 ml of hexane. The combined organic phases were dried over sodium sulphate and freed from solvent on a rotary evaporator. Distillation of the resulting crude product in a high vacuum over a Vigreux column gave in the main run 58.6 g (89.6%) of ethyl 4-oxoheptanoate as a colourless liquid; b.p. 50°-56° C./0.2 Torr.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
89.6%

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])C(OCC)=O)(=[O:5])[CH2:2][CH2:3][CH3:4].B(O)(O)O.C(O)C>CCCCCC>[O:5]=[C:1]([CH2:2][CH2:3][CH3:4])[CH2:6][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
92.8 g
Type
reactant
Smiles
C(CCC)(=O)C(C(=O)OCC)CC(=O)OCC
Name
Quantity
23.5 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 4 hours (evolution of carbon dioxide)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with 150 ml of 5% (wt./vol.) sodium hydrogen carbonate solution and 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back-extracted with 50 ml of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
freed from solvent on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the resulting crude product in a high vacuum over a Vigreux column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C(CCC(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 58.6 g
YIELD: PERCENTYIELD 89.6%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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